Anti-P. falciparum Activity: A Potent Triazolopyrimidine Derivative Outperforms Chloroquine by 10-Fold
A specific [1,2,4]triazolo[1,5-a]pyrimidine derivative containing CF3 and β-naphthylamine groups—synthesized from the core 7-amine scaffold—demonstrated an in vitro IC50 of 0.023 μM against Plasmodium falciparum. This activity is 10-fold more potent than the standard-of-care antimalarial drug chloroquine, which served as the direct comparator in the same assay system [1]. The study further confirmed that the compound is a selective inhibitor of P. falciparum dihydroorotate dehydrogenase (PfDHODH) and showed no observable toxicity in preliminary assessments [2].
| Evidence Dimension | In vitro antimalarial potency (IC50) |
|---|---|
| Target Compound Data | 0.023 μM |
| Comparator Or Baseline | Chloroquine (standard antimalarial) |
| Quantified Difference | 10-fold higher potency |
| Conditions | Plasmodium falciparum in vitro culture; PfDHODH enzyme inhibition assay |
Why This Matters
For antimalarial drug discovery, a 10-fold improvement over chloroquine is a substantial efficacy margin, making this scaffold a high-value starting point for developing next-generation therapies, especially against drug-resistant strains.
- [1] MESA Alliance. (2025). New triazolopyrimidines as selective inhibitors of the plasmodium falciparum dihydroorotate dehydrogenase enzyme. MESA Track. View Source
- [2] MESA Alliance. (2025). New triazolopyrimidines as selective inhibitors of the plasmodium falciparum dihydroorotate dehydrogenase enzyme. MESA Track. View Source
